molecular formula C19H17NO B287556 3,5-dimethyl-N-(2-naphthyl)benzamide

3,5-dimethyl-N-(2-naphthyl)benzamide

Cat. No. B287556
M. Wt: 275.3 g/mol
InChI Key: DSLVQCZPMQISOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-naphthyl)benzamide, also known as DMNB, is a synthetic compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-naphthyl)benzamide is not fully understood, but it is believed to involve the binding of 3,5-dimethyl-N-(2-naphthyl)benzamide to proteins and the disruption of protein-protein interactions. 3,5-dimethyl-N-(2-naphthyl)benzamide has been shown to bind to the hydrophobic pockets of proteins, which can lead to conformational changes and alterations in protein function. 3,5-dimethyl-N-(2-naphthyl)benzamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-naphthyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. 3,5-dimethyl-N-(2-naphthyl)benzamide has also been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the development of Alzheimer's disease. In addition, 3,5-dimethyl-N-(2-naphthyl)benzamide has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-dimethyl-N-(2-naphthyl)benzamide is its versatility in scientific research. It can be used as a fluorescent probe, a protein binding agent, and a drug candidate. 3,5-dimethyl-N-(2-naphthyl)benzamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of 3,5-dimethyl-N-(2-naphthyl)benzamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 3,5-dimethyl-N-(2-naphthyl)benzamide research. One area of interest is the development of 3,5-dimethyl-N-(2-naphthyl)benzamide-based fluorescent probes for the detection of other biomolecules such as DNA and RNA. Another area of interest is the investigation of 3,5-dimethyl-N-(2-naphthyl)benzamide as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of 3,5-dimethyl-N-(2-naphthyl)benzamide derivatives with improved properties such as increased selectivity and reduced toxicity is also an area of potential future research.
Conclusion:
In conclusion, 3,5-dimethyl-N-(2-naphthyl)benzamide is a versatile compound that has been widely used in scientific research for various applications. Its unique properties make it a useful tool for protein structure analysis, fluorescence sensing, and drug discovery. Although its mechanism of action is not fully understood, 3,5-dimethyl-N-(2-naphthyl)benzamide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research. Despite its potential toxicity, 3,5-dimethyl-N-(2-naphthyl)benzamide remains an important tool for scientific research and has the potential to lead to significant advances in various fields.

Synthesis Methods

3,5-dimethyl-N-(2-naphthyl)benzamide can be synthesized by reacting 2-naphthylamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 3,5-dimethyl-N-(2-naphthyl)benzamide.

Scientific Research Applications

3,5-dimethyl-N-(2-naphthyl)benzamide has been used in various scientific research studies such as fluorescence sensing, protein structure analysis, and drug discovery. It has been shown to bind to proteins such as bovine serum albumin and human serum albumin, which makes it a useful tool for protein structure analysis. 3,5-dimethyl-N-(2-naphthyl)benzamide has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury. In addition, 3,5-dimethyl-N-(2-naphthyl)benzamide has been investigated for its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases.

properties

Product Name

3,5-dimethyl-N-(2-naphthyl)benzamide

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-dimethyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C19H17NO/c1-13-9-14(2)11-17(10-13)19(21)20-18-8-7-15-5-3-4-6-16(15)12-18/h3-12H,1-2H3,(H,20,21)

InChI Key

DSLVQCZPMQISOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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